4-Bromo-2-fluoro-5-nitrobenzonitrile
Overview
Description
4-Bromo-2-fluoro-5-nitrobenzonitrile: is an organic compound with the molecular formula C7H2BrFN2O2 . It is a derivative of benzonitrile, featuring bromine, fluorine, and nitro substituents on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 4-Bromo-2-fluoro-5-nitrobenzonitrile typically begins with commercially available 4-bromo-2-fluorobenzonitrile.
Nitration Reaction: The nitration of 4-bromo-2-fluorobenzonitrile is carried out using a mixture of concentrated sulfuric acid and nitric acid.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance safety and efficiency in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups (nitro and nitrile), 4-Bromo-2-fluoro-5-nitrobenzonitrile undergoes nucleophilic aromatic substitution reactions.
Coupling Reactions: The bromine substituent allows for palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Sodium methoxide in methanol, reflux conditions.
Reduction: Iron powder and hydrochloric acid, room temperature.
Coupling Reactions: Palladium catalyst, boronic acid, base (e.g., potassium carbonate), and solvent (e.g., toluene), elevated temperature.
Major Products:
Aminobenzonitriles: From reduction of the nitro group.
Biaryl Compounds: From coupling reactions.
Scientific Research Applications
Chemistry: 4-Bromo-2-fluoro-5-nitrobenzonitrile is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals. Its reactivity towards nucleophiles makes it valuable in organic synthesis .
Biology and Medicine: The compound can be used in the development of biologically active molecules, including potential drug candidates. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties .
Industry: In the materials science field, this compound is used in the synthesis of liquid crystals and other advanced materials. Its unique substituents contribute to the desired physical properties of these materials .
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-5-nitrobenzonitrile primarily involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The electron-withdrawing nitro and nitrile groups activate the aromatic ring towards nucleophilic attack, facilitating substitution reactions. Additionally, the bromine substituent allows for palladium-catalyzed coupling reactions, enabling the formation of complex biaryl structures .
Comparison with Similar Compounds
2-Fluoro-5-nitrobenzonitrile: Similar structure but lacks the bromine substituent.
4-Fluoro-2-methyl-5-nitrobenzonitrile: Similar structure with a methyl group instead of bromine.
4-Bromo-2-fluorobenzonitrile: Lacks the nitro group, making it less reactive towards nucleophiles.
Uniqueness: 4-Bromo-2-fluoro-5-nitrobenzonitrile is unique due to the combination of bromine, fluorine, and nitro substituents on the benzene ring. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis. The presence of multiple electron-withdrawing groups increases its susceptibility to nucleophilic aromatic substitution, making it valuable for the synthesis of complex molecules .
Properties
IUPAC Name |
4-bromo-2-fluoro-5-nitrobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrFN2O2/c8-5-2-6(9)4(3-10)1-7(5)11(12)13/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDJYVCDRJPTJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Br)F)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696917 | |
Record name | 4-Bromo-2-fluoro-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893615-25-3 | |
Record name | 4-Bromo-2-fluoro-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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